Cas no 105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-)
![4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- structure](https://ja.kuujia.com/scimg/cas/105458-70-6x500.png)
105458-70-6 structure
商品名:4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
CAS番号:105458-70-6
MF:C40H46N2O7
メガワット:666.802451610565
CID:227585
4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- 化学的及び物理的性質
名前と識別子
-
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-m
- (+)-Thalifaronine
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-,[S-(R*,R*)]-
- Thalifaronine
- 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-, (6aS)-
-
- インチ: 1S/C40H46N2O7/c1-41-15-13-24-18-32(43-3)33(44-4)21-27(24)30(41)17-23-9-11-26(12-10-23)49-38-29-20-31-36-25(14-16-42(31)2)19-34(45-5)39(47-7)37(36)28(29)22-35(46-6)40(38)48-8/h9-12,18-19,21-22,30-31H,13-17,20H2,1-8H3/t30-,31-/m0/s1
- InChIKey: QFVABPQXILXPJL-CONSDPRKSA-N
- ほほえんだ: N1(C)[C@]2([H])C3=C(C(OC)=C(OC)C=C3CC1)C1=CC(OC)=C(OC)C(OC3=CC=C(C[C@H]4C5=C(C=C(OC)C(OC)=C5)CCN4C)C=C3)=C1C2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 49
- 疎水性パラメータ計算基準値(XlogP): 3.121
じっけんとくせい
- 密度みつど: 1.191±0.06 g/cm3(Predicted)
- ふってん: 737.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 7.74±0.40(Predicted)
4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-) 関連製品
- 1154386-16-9(N-(cyclopropylmethyl)-2-fluoro-5-methylaniline)
- 1713-31-1(Oxirane, undecyl-)
- 946199-46-8(2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide)
- 2639442-63-8(ethyl 2-(aminomethyl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)
- 1214330-53-6(4-(4-Fluorophenyl)-2,6-dimethylpyridine)
- 51751-71-4(1-methyl-4-(propane-2-sulfonyl)benzene)
- 1396890-31-5((E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(4-methylphenyl)ethene-1-sulfonamide)
- 82144-72-7(Ludaconitine)
- 1333314-09-2((3-(3-(Dimethylamino)propoxy)phenyl)boronic acid)
- 1823874-30-1(4,6-Dichloro-N-methylpyridin-2-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
